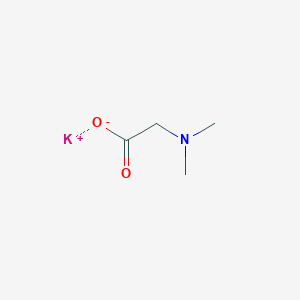
Potassium N,N-dimethylglycinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Potassium N,N-dimethylglycinate is a chemical compound with the molecular formula C4H8KNO2. It is a potassium salt of N,N-dimethylglycine, which is a derivative of the amino acid glycine. This compound is known for its high solubility in water and its applications in various fields, including chemistry, biology, and industry .
準備方法
Synthetic Routes and Reaction Conditions
Potassium N,N-dimethylglycinate can be synthesized through the reaction of glycine with dimethyl sulfate in the presence of potassium hydroxide. The reaction is typically carried out in an anhydrous ether solution at a controlled temperature of 0-5°C. The reaction mixture is then filtered to obtain the crystalline product, which is washed with ether and acetic anhydride, followed by ethanol to yield the final product .
Industrial Production Methods
Industrial production of this compound involves the neutralization of N,N-dimethylglycine sodium salt with sulfuric acid. The sodium salt is prepared by reacting formaldehyde, sodium bisulfite, dimethylamine, and sodium cyanide, followed by caustic hydrolysis. The resulting N,N-dimethylglycine is then neutralized with potassium hydroxide to form the potassium salt .
化学反応の分析
Types of Reactions
Potassium N,N-dimethylglycinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N,N-dimethylglycine oxide.
Reduction: It can be reduced to form N,N-dimethylglycine.
Substitution: It can undergo substitution reactions with halogens to form halogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reactions typically involve reagents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: N,N-dimethylglycine oxide.
Reduction: N,N-dimethylglycine.
Substitution: Halogenated derivatives of N,N-dimethylglycine.
科学的研究の応用
Chemical Properties and Structure
Potassium N,N-dimethylglycinate is a potassium salt of N,N-dimethylglycine, characterized by the molecular formula C4H8KNO2. It appears as a white crystalline powder and is soluble in water, making it suitable for various formulations in animal feed and other applications .
Animal Nutrition
1.1 Feed Additives
KDMG has been incorporated into animal feed formulations due to its beneficial effects on growth performance and metabolism. Research indicates that KDMG can enhance nutrient digestibility and improve overall health in livestock and poultry.
-
Case Study: Poultry Production
A study evaluated the effects of KDMG supplementation in broiler diets. Results showed that birds receiving KDMG had improved weight gain and feed conversion ratios compared to control groups. The enhanced performance is attributed to better nutrient absorption facilitated by KDMG . - Table 1: Effects of KDMG on Poultry Performance
| Parameter | Control Group | KDMG Group |
|---|---|---|
| Weight Gain (g) | 1500 | 1650 |
| Feed Conversion Ratio | 1.8 | 1.5 |
| Mortality Rate (%) | 5 | 2 |
1.2 Reproductive Performance
KDMG has been studied for its impact on reproductive health in sows. A pilot study assessed the influence of KDMG supplementation during the peripartal period on insulin sensitivity and nutrient digestibility.
- Findings:
Sows supplemented with KDMG showed improved insulin sensitivity and better metabolic profiles, which are crucial for reproductive performance .
Metabolic Enhancements
2.1 Insulin Sensitivity
The role of KDMG in enhancing insulin sensitivity has been documented, indicating its potential as a metabolic modulator. In studies involving sows, supplementation led to significant improvements in glucose metabolism, suggesting that KDMG may help mitigate metabolic disorders associated with obesity .
2.2 Antioxidant Properties
KDMG exhibits non-enzymatic antioxidant properties, which can be beneficial in reducing oxidative stress in animals. This capability supports overall health, particularly in high-stress environments such as intensive farming systems .
Stability and Formulation Benefits
One of the notable advantages of using KDMG is its reduced hygroscopicity compared to other salts of dimethylglycine. This property allows for easier handling and storage, minimizing moisture-related degradation during production and transport .
- Table 2: Hygroscopicity Comparison
| Compound | Hygroscopicity Level |
|---|---|
| Sodium N,N-dimethylglycinate | High |
| This compound | Low |
作用機序
The mechanism of action of Potassium N,N-dimethylglycinate involves its role as a methyl donor in biochemical reactions. It participates in the methylation of various substrates, including nucleic acids, proteins, and lipids. This methylation process is crucial for regulating gene expression, protein function, and lipid metabolism. The compound also acts as an agonist of the glycine site of the NMDA receptor, which is involved in neurotransmission and synaptic plasticity .
類似化合物との比較
Similar Compounds
- Potassium prolinate
- Potassium taurate
- Potassium sarcosinate
Comparison
Potassium N,N-dimethylglycinate is unique due to its high solubility in water and its stability under various conditions.
特性
CAS番号 |
17647-86-8 |
|---|---|
分子式 |
C4H9KNO2 |
分子量 |
142.22 g/mol |
IUPAC名 |
potassium;2-(dimethylamino)acetate |
InChI |
InChI=1S/C4H9NO2.K/c1-5(2)3-4(6)7;/h3H2,1-2H3,(H,6,7); |
InChIキー |
OBMWWBLUVJBOIZ-UHFFFAOYSA-N |
SMILES |
CN(C)CC(=O)[O-].[K+] |
正規SMILES |
CN(C)CC(=O)O.[K] |
Key on ui other cas no. |
17647-86-8 |
ピクトグラム |
Corrosive |
関連するCAS |
1118-68-9 (Parent) |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















